2-Fluorenecarbamic acid, methyl ester
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Overview
Description
N-(9H-Fluoren-2-yl)carbamic acid methyl ester is a chemical compound with the molecular formula C15H13NO2 It is a derivative of carbamic acid and features a fluorenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-Fluoren-2-yl)carbamic acid methyl ester typically involves the reaction of 9H-fluoren-2-amine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for N-(9H-Fluoren-2-yl)carbamic acid methyl ester are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions
- Use of automated systems for precise control of temperature and reaction time
- Implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
N-(9H-Fluoren-2-yl)carbamic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Fluorenone derivatives
Reduction: Fluoren-2-ylmethanol
Substitution: Various substituted fluorenyl derivatives
Scientific Research Applications
N-(9H-Fluoren-2-yl)carbamic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a fluorescent probe in biological assays.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(9H-Fluoren-2-yl)carbamic acid methyl ester involves its interaction with various molecular targets. The fluorenyl group can intercalate with DNA, making it useful in studying DNA-binding interactions. Additionally, the ester group can undergo hydrolysis to release the active fluorenylamine, which can interact with proteins and enzymes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-(9H-Fluoren-9-ylmethoxy)carbonyl derivatives: These compounds also feature a fluorenyl group but differ in the functional groups attached to the nitrogen atom.
Fluorenylmethyl carbamates: Similar structure but with different substituents on the carbamate group.
Uniqueness
N-(9H-Fluoren-2-yl)carbamic acid methyl ester is unique due to its specific combination of the fluorenyl group and the carbamic acid ester
Properties
CAS No. |
60550-85-8 |
---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
methyl N-(9H-fluoren-2-yl)carbamate |
InChI |
InChI=1S/C15H13NO2/c1-18-15(17)16-12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14/h2-7,9H,8H2,1H3,(H,16,17) |
InChI Key |
KMSUWWHYYOFHDI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
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